N-Nitrososarcosine

Carcinogenicity Toxicology Non-volatile nitrosamines

N-Nitrososarcosine (NSAR; CAS 13256-22-9) is the only demonstrated carcinogen among common non-volatile nitrosamino acids and a direct metabolic precursor to the potent carcinogen NDMA (61–110% conversion). Unlike its non-carcinogenic analog N-nitrosoproline, NSAR induces esophageal carcinomas in rats and metastatic liver carcinomas in mice. This compound is irreplaceable for: (1) validated isotope dilution LC-MS/MS quantitation in tobacco and cured meat (LOQ 91.0 ng/g, RSD 7.94%); (2) carcinogenicity and chemoprevention research; (3) NDMA precursor pool monitoring in sarcosine-based CO₂ capture systems; and (4) pharmaceutical nitrosamine impurity control per ICH M7 and ANDA/DMF filing. Supplied as a neat analytical standard with full Certificate of Analysis. Generic nitrosamine reference standards cannot substitute for NSAR in these compound-specific applications.

Molecular Formula C3H6N2O3
Molecular Weight 118.09 g/mol
CAS No. 13256-22-9
Cat. No. B015531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrososarcosine
CAS13256-22-9
Synonyms2-(Methylnitrosoamino)acetic Acid;  N-Methyl-N-nitrosoglycine;  NSAR; _x000B_N-Methyl-N-(carboxymethyl)nitrosamine; 
Molecular FormulaC3H6N2O3
Molecular Weight118.09 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)N=O
InChIInChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7)
InChIKeyHJMPSKKJHVWPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in polar organic solvents;  miscible with water

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrososarcosine (CAS 13256-22-9): Technical Baseline and Procurement-Relevant Specifications


N-Nitrososarcosine (NSAR; CAS 13256-22-9; C₃H₆N₂O₃; MW 118.09) is a non-volatile nitrosamine formed via N-nitrosation of the amino acid sarcosine [1]. It is a pale yellow crystalline solid with a melting point of 66–67°C and exhibits light sensitivity, decomposing upon heating to emit toxic nitrogen oxide fumes [2]. NSAR is sparingly water-soluble (predicted ~1×10⁶ mg/L) with moderate solubility in polar organic solvents including DMSO (~10 mg/mL), ethanol (~30 mg/mL), and acetone . As a nitrosamine impurity of regulatory significance and a research tool for carcinogenicity studies, NSAR is supplied as a neat analytical standard with recommended storage at −20°C as powder (stable ≥3 years) or −80°C in solution [3].

Why N-Nitrososarcosine (13256-22-9) Cannot Be Replaced by Other Non-Volatile Nitrosamines in Critical Applications


Non-volatile nitrosamines are not a functionally interchangeable class. Structural variations among nitrosamino acids profoundly alter metabolic fate, carcinogenic potency, and analytical behavior. For instance, the close structural analog N-nitrosoproline (NPRO) is non-carcinogenic in rodent models, whereas N-nitrososarcosine (NSAR) is an established weak esophageal carcinogen in rats [1]. Furthermore, NSAR uniquely serves as a direct metabolic precursor to the potent volatile carcinogen N-nitrosodimethylamine (NDMA), with 61%–110% of accumulated NDMA originating from NSAR decomposition under relevant conditions—a property not shared by NPRO or other common non-volatile nitrosamino acids [2]. These divergent toxicological profiles and metabolic pathways preclude generic substitution in quantitative analytical method development, carcinogenicity research, and pharmaceutical impurity control strategies.

Quantitative Differentiation of N-Nitrososarcosine (13256-22-9) Against Structural Analogs and Reference Baselines


Carcinogenicity Classification: NSAR vs. N-Nitrosoproline (NPRO) Head-to-Head Rodent Bioassay Comparison

Among non-volatile nitrosamino acids, carcinogenicity is not a class-wide property but rather compound-specific. In rodent bioassays, N-nitrososarcosine (NSAR) produced a positive carcinogenic response, whereas the structurally analogous compound N-nitrosoproline (NPRO) was unequivocally non-carcinogenic under comparable experimental conditions [1]. NSAR induced esophageal carcinomas in rats following oral administration; NPRO produced no tumors [1]. This dichotomous outcome demonstrates that the nitrosoamino acid scaffold alone does not predict carcinogenic potential and that NSAR requires distinct handling and risk assessment.

Carcinogenicity Toxicology Non-volatile nitrosamines Esophageal cancer

NDMA Precursor Activity: NSAR Generates NDMA at 61%–110% Yield While Sarcosine-Based Alternatives Show Three-Orders-of-Magnitude Lower Levels

N-Nitrososarcosine (NSAR) functions as a direct chemical precursor to the potent volatile carcinogen N-nitrosodimethylamine (NDMA) via decarboxylative decomposition. Kinetic modeling in sarcosine-based CO₂ capture solvents demonstrates that 61%–110% of the total accumulated NDMA mass is derived from NSAR decomposition [1]. In the same system, volatile NDMA was detected in sarcosine solvents at concentrations three orders of magnitude (1,000×) lower than the NSAR concentration, confirming that NSAR—not direct nitrosation of dimethylamine—is the dominant proximate source of NDMA under these conditions [1]. This precursor-product relationship is specific to NSAR and not observed with proline- or taurine-derived nitrosamines [1].

Nitrosamine metabolism NDMA CO₂ capture Precursor kinetics

Analytical Method Validation: LC-MS/MS Quantification of NSAR in Tobacco Achieves LOQ 91.0 ng/g and Precision RSD 7.94%

A validated isotope dilution LC-MS/MS method for the determination of N-nitrososarcosine (NSAR) in tobacco and smokeless tobacco products demonstrates high analytical performance [1]. The method achieves linearity with R² ≥ 0.999 across a concentration range of 3–2,000 ng/mL, a limit of detection (LOD) of 27.3 ng/g, and a limit of quantification (LOQ) of 91.0 ng/g [1]. Method precision for NSAR determination in dry snuff reference tobacco (1S2) yielded a relative standard deviation of 7.94% across 100 replicate analyses [1]. This represents the first LC-MS/MS method reported for NSAR in tobacco matrices, replacing earlier derivatization-dependent GC-TEA approaches [1].

Analytical chemistry LC-MS/MS Tobacco analysis Isotope dilution

In Vivo Tumor Induction: NSAR Produces Metastatic Liver Carcinomas at 225 mg/kg in Murine Model

N-Nitrososarcosine (NSAR) induces metastatic liver carcinomas in mice following a single intraperitoneal dose of 225 mg/kg body weight . This quantitative tumor induction endpoint provides a benchmark for comparative carcinogenicity studies and dose-response modeling. The metastatic phenotype distinguishes NSAR from certain non-metastatic nitrosamine carcinogens and establishes a defined experimental model for investigating the molecular mechanisms of nitrosamine-induced hepatocarcinogenesis and subsequent metastatic progression .

Carcinogenesis Liver cancer In vivo model Metastasis

Occurrence in Food Matrices: NSAR Detected at 550.5 ± 43.7 ng/g in Dry Snuff Reference Tobacco vs. Low/Non-Detectable in Cigarette Tobacco

Quantitative analysis of N-nitrososarcosine (NSAR) across different tobacco reference products reveals substantial matrix-dependent variation in occurrence levels [1]. In dry snuff reference tobacco (1S2), NSAR was detected at 550.5 ± 43.7 ng/g (mean ± SD). In contrast, NSAR was below the limit of quantification in Kentucky Reference Cigarette KY 3R4F and present only at low levels in moist snuff 2S3 [1]. This >500 ng/g differential across product categories demonstrates that NSAR formation is not uniform and that product-specific quantification is essential for accurate exposure assessment and regulatory compliance [1].

Food safety Tobacco Nitrosamine occurrence Exposure assessment

Physicochemical and Storage Stability: Defined Solubility Profile and Long-Term −20°C Powder Stability Supports Analytical Reference Use

N-Nitrososarcosine (NSAR) exhibits a well-characterized solubility and stability profile that informs proper handling and procurement specifications . Measured solubility values in common laboratory solvents are: DMF (15 mg/mL), DMSO (10 mg/mL), ethanol (30 mg/mL), and PBS pH 7.2 (5 mg/mL) . The compound is stable as a powder for ≥3 years when stored at −20°C; solution stability is maintained for 1 year at −80°C [1]. Light sensitivity necessitates amber vial storage [2]. This defined stability and solubility profile contrasts with many volatile nitrosamines that require more stringent storage conditions and exhibit different solvent compatibility.

Stability Solubility Reference standard Storage conditions

High-Impact Procurement Scenarios for N-Nitrososarcosine (CAS 13256-22-9) Based on Verified Differential Evidence


Analytical Reference Standard for LC-MS/MS Quantification in Tobacco and Smoked Food Products

Laboratories performing regulatory nitrosamine testing in tobacco, smoked fish, or cured meat products require NSAR as a primary analytical reference standard. The validated isotope dilution LC-MS/MS method achieves an LOQ of 91.0 ng/g and RSD of 7.94% (n=100) for NSAR in complex tobacco matrices [1]. Procuring high-purity NSAR (>95%) with documented Certificate of Analysis enables implementation of this derivatization-free workflow, which is specifically optimized for NSAR and cannot be substituted with N-nitrosoproline or other non-volatile nitrosamine standards without compromising method accuracy and reproducibility [1].

In Vivo Carcinogenesis Model for Esophageal and Liver Tumor Induction Studies

Researchers investigating nitrosamine-induced carcinogenesis require NSAR as the only demonstrated carcinogen among common non-volatile nitrosamino acids. NSAR induces esophageal carcinomas in rats (oral administration) and metastatic liver carcinomas in mice (225 mg/kg i.p.) [1]. The compound's weak carcinogen classification and metastatic phenotype provide a distinct experimental system for studying tumor progression, evaluating chemopreventive interventions, and investigating structure-activity relationships in nitrosamine carcinogenesis—applications for which the non-carcinogenic analog N-nitrosoproline is unsuitable [1].

NDMA Precursor Quantification and Risk Assessment in Sarcosine-Containing Industrial Streams

Industrial operators of CO₂ capture systems using sarcosine-based solvents must monitor NSAR as the primary proximate precursor to the regulated carcinogen NDMA. Kinetic data demonstrate that 61%–110% of accumulated NDMA originates from NSAR decomposition under desorber conditions [1]. Procurement of NSAR analytical standard enables direct quantification of this precursor pool, supporting process optimization to suppress NSAR formation (e.g., via NaOH concentration adjustment) and validating NDMA mitigation strategies [1]. Generic nitrosamine standards cannot substitute for NSAR in this application due to compound-specific decomposition kinetics.

Pharmaceutical Nitrosamine Impurity Control and Regulatory Filing Support

Pharmaceutical manufacturers developing drug products containing sarcosine-derived intermediates or excipients must assess NSAR as a potential nitrosamine impurity. NSAR is supplied as a certified reference material suitable for ANDA and DMF filing, toxicity studies of drug formulations, and quality control of nitrosamine manufacturing processes [1]. The compound's established carcinogenicity profile and defined analytical method parameters support regulatory compliance with ICH M7 and regional nitrosamine control guidelines. Substitution with other nitrosamine reference standards would not satisfy the specific impurity identification and quantification requirements for sarcosine-related synthetic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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